molecular formula C17H17NO2S B1520768 (2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone CAS No. 1247878-30-3

(2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone

Cat. No. B1520768
CAS RN: 1247878-30-3
M. Wt: 299.4 g/mol
InChI Key: GGEVCMLDVLELSH-UHFFFAOYSA-N
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Description

“(2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone” is a chemical compound with the molecular formula C17 H17 NO2 S . It is used for research and development .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully specified . The molecular weight is 299.39 . More detailed properties like boiling point, melting point, flash point, and density are not provided .

Scientific Research Applications

Biodegradation Studies

Research on the transformations of various isomers of dimethylbenzothiophene by Pseudomonas strains highlights the microbial degradation of sulfur-containing compounds in petroleum. This study indicates the importance of such compounds in understanding and enhancing bioremediation processes for sulfur heterocycles in petroleum, suggesting potential environmental applications (Kropp et al., 1996).

Crystal Structure Analysis

The analysis of diphenyl sulfones, including different dimethylphenyl sulfone isomers, provides insights into their molecular structures, including bonding geometries and the orientation of phenyl rings. Such information is crucial for designing materials and molecules with specific properties, indicating potential applications in materials science and organic synthesis (Jeyakanthan et al., 1998).

Organometallic Chemistry

Investigations into the configurations of square planar diarylbis(dimethyl sulfoxide)platinum(II) complexes reveal the effects of different aryl ligands on molecular configurations. This research is relevant for catalysis and the synthesis of organometallic compounds, suggesting applications in developing new catalysts and understanding reaction mechanisms (Klein et al., 2005).

Synthetic Organic Chemistry

The condensation of sulfones with ketones and aldehydes to produce a variety of products highlights the role of sulfones in organic synthesis. This study showcases the versatility of sulfones in forming complex organic molecules, indicating their importance in pharmaceuticals and organic materials development (Garst et al., 2006).

Mechanism of Action

Target of Action

It is known that isocyanides, a group to which this compound belongs, have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They are also known for their metal coordinating properties .

Mode of Action

Isocyanides, in general, are known to bind covalently to nucleophilic biomolecules with nh2, oh, or sh groups, determining their reactivity . This suggests that (2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone may interact with its targets through covalent bonding, leading to changes in the target molecules.

Biochemical Pathways

Given the broad biological activity of isocyanides, it can be inferred that this compound may affect multiple biochemical pathways, leading to its observed biological effects .

Pharmacokinetics

The compound’s molecular weight is 29939 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed .

Result of Action

Given the broad biological activity of isocyanides, it can be inferred that this compound may have various molecular and cellular effects, potentially including antibacterial, antifungal, antimalarial, antifouling, and antitumoral activities .

Action Environment

It is known that the reactivity of isocyanides with nucleophilic biomolecules decreases as the degree of polymerization increases . This suggests that the compound’s action may be influenced by its environment, particularly the presence of other molecules that could react with it.

properties

IUPAC Name

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-12-5-8-15(9-6-12)21(19,20)17(18-4)16-10-7-13(2)11-14(16)3/h5-11,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEVCMLDVLELSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)C)C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-Dimethylphenyl)(isocyano)methyl 4-methylphenyl sulfone

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